molecular formula C5H10IN B2801253 Bicyclo[1.1.1]pentan-1-amine hydroiodide CAS No. 1581682-06-5

Bicyclo[1.1.1]pentan-1-amine hydroiodide

Cat. No.: B2801253
CAS No.: 1581682-06-5
M. Wt: 211.046
InChI Key: JUIOGZJWBZRXMZ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a pharmaceutically relevant amine salt of the bicyclo[1.1.1]pentane (BCP) scaffold. BCP motifs are highly valued in modern drug discovery as bioisosteres for para-substituted benzene rings or tert-butyl groups, serving to improve the physicochemical properties of lead compounds . Incorporating BCP cores can enhance aqueous solubility, reduce lipophilicity, and increase metabolic stability, which helps overcome issues like toxicity and poor bioavailability associated with flat aromatic rings . This amine building block is instrumental in the synthesis of various BCP-containing derivatives, such as amino acids, which can act as mimetics of endogenous compounds like γ-aminobutyric acid (GABA) in peptides . The compound is for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIOGZJWBZRXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Bicyclo[1.1.1]pentan-1-amine hydroiodide has been identified as a promising bioisostere for para-substituted phenyl rings in biologically active compounds. Its incorporation into drug candidates can enhance physicochemical properties such as solubility and metabolic stability while potentially reducing toxicity associated with traditional aromatic rings .

Key Findings:

  • Bioisosteric Replacement: The bicyclo[1.1.1]pentane scaffold serves as an effective replacement for phenyl rings in drug design, improving the overall efficacy of pharmaceutical agents .
  • Derivatives in Drug Discovery: Many derivatives of bicyclo[1.1.1]pentan-1-amine are currently being explored by pharmaceutical companies for their therapeutic potential, including applications in pain management and antimicrobial activity .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex organic molecules.

Synthesis Techniques:

  • Strain Release Amination: This method allows for the diversification of substrates with desirable bioisosteres at various stages of synthesis, facilitating the production of complex molecules efficiently .

Table 1: Synthesis Methods for this compound

MethodDescriptionYield (%)
Strain Release AminationReaction with strong nucleophiles to produce derivatives~20
Intramolecular CyclizationCyclization of linear precursors under controlled conditionsHigh

Biological Research

The compound is also employed in biological studies to investigate enzyme mechanisms and protein interactions, acting as a substrate or inhibitor in biochemical assays.

Applications:

  • Enzyme Mechanism Studies: this compound can be used to probe the activity of specific enzymes, providing insights into their mechanisms and potential inhibitors .

Case Study 1: Drug Development

A notable study demonstrated the incorporation of bicyclo[1.1.1]pentane into a local anesthetic structure, enhancing its efficacy while minimizing adverse effects associated with conventional anesthetics like benzocaine .

Case Study 2: Industrial Applications

This compound has been utilized in the production of specialty chemicals and materials due to its unique properties that facilitate various manufacturing processes, including polymer synthesis and formulation development for cosmetics and pharmaceuticals .

Biological Activity

Bicyclo[1.1.1]pentan-1-amine hydroiodide (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BCP, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a bicyclic structure that offers a rigid conformation, which can mimic the properties of traditional aromatic compounds like phenyl rings. This structural mimicry enhances its metabolic stability and reduces susceptibility to hydrolysis, making it a promising candidate for drug development.

Target of Action
The BCP core is recognized for its ability to act as a bioisostere for phenyl rings in various biological contexts. This property allows it to interact favorably with biological targets, such as enzymes and receptors, potentially leading to enhanced pharmacological effects compared to traditional compounds.

Mode of Action
BCP derivatives have been shown to inhibit specific enzymes, including indoleamine-2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation. The replacement of the central phenyl ring with a BCP moiety has been found to mitigate issues related to amide hydrolysis, thus improving the compound's overall pharmacokinetic profile .

Pharmacokinetics

Research indicates that BCP derivatives exhibit improved pharmacokinetic properties compared to their phenyl counterparts. For instance, studies have demonstrated that these compounds possess lower clearance rates and longer half-lives, enhancing their potential for sustained therapeutic action .

Property BCP Derivatives Phenyl Derivatives
Clearance (mL/min/kg)0.2Higher
Half-life (hours)66Shorter
Metabolic StabilityHighLow

Inhibition of IDO1

A significant body of research has focused on the role of BCP in inhibiting IDO1, an enzyme implicated in cancer immunotherapy. A study highlighted the discovery of a novel class of IDO1 inhibitors featuring the BCP motif, which exhibited excellent potency and selectivity while maintaining favorable pharmacokinetic properties .

Drug Discovery Applications

The versatility of BCP has led to its incorporation into various drug discovery projects. Pharmaceutical companies have utilized BCP-containing compounds for their enhanced bioactivity and metabolic stability. For example, a library of over 300 functionalized bicyclo[1.1.1]pentanes has been synthesized for drug discovery applications, demonstrating the compound's potential in developing new therapeutics .

Q & A

Q. What are the established synthetic routes for bicyclo[1.1.1]pentan-1-amine hydroiodide, and how do they differ in efficiency?

Methodological Answer: The synthesis typically involves functionalization of the strained bicyclo[1.1.1]pentane core. Traditional routes require multi-step sequences starting from [1.1.1]propellane, a pyrophoric intermediate, via azido- or iodinated precursors (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane). These methods suffer from low yields (≤30%) and scalability challenges due to toxic reagents and unstable intermediates . Modern approaches like strain-release amination (developed by Scripps Research Institute) enable direct amination of [1.1.1]propellane in one pot, achieving >80% yield on multi-kilogram scales using cost-effective reagents (e.g., lithium bis(trimethylsilyl)amide) .

Key Comparison Table:

MethodStepsKey ReagentsYield (%)Scalability
Traditional (Wiberg route)4–5LiAlH₄, NaN₃, I₂10–30Low
Strain-release amination1[1.1.1]propellane, LiHMDS80–90High (>100 g)
Radical carboamination2Fe(Pc), hydrazyl reagents60–75Moderate

Q. How is the bicyclo[1.1.1]pentane core structure characterized, and what analytical techniques are critical?

Methodological Answer: The unique strain and rigidity of the bicyclo[1.1.1]pentane core are characterized using:

  • X-ray crystallography : Resolves bond angles (e.g., 60° bridgehead C-C-C angles) and confirms spatial orientation .
  • NMR spectroscopy : Distinct ¹H and ¹³C signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) and J-coupling analysis reveal electronic effects of substituents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict strain energy (~70 kcal/mol) and guide functionalization strategies .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a bioisostere for linear amines or aryl groups, enhancing metabolic stability and target binding. Key applications include:

  • Enzyme inhibition : Derivatives like 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine inhibit METTL3, a methyltransferase implicated in cancer .
  • Neurotransmitter analogs : Fluorinated variants (e.g., 2-fluoro-3-phenyl derivatives) show affinity for serotonin/dopamine receptors in CNS studies .
  • Prodrug development : The iodide counterion improves solubility for in vitro assays, while hydrochloride salts are preferred for in vivo models .

Advanced Research Questions

Q. How can strain-release amination be optimized for scalable synthesis of this compound?

Methodological Answer: Optimization involves:

  • Reagent selection : Lithium hexamethyldisilazide (LiHMDS) outperforms NaNH₂ in stabilizing the propellane intermediate, reducing side reactions .
  • Temperature control : Reactions conducted at −78°C minimize polymerization of [1.1.1]propellane .
  • Workflow integration : A one-pot procedure combining propellane generation and amination eliminates intermediate isolation, achieving 85% yield at 100 g scale .

Critical Parameter Table:

ParameterOptimal ConditionImpact on Yield
Temperature−78°CPrevents degradation
SolventTHFEnhances reactivity
Stoichiometry1.2 eq LiHMDSMaximizes conversion

Q. How should researchers address contradictory data in reaction yields for this compound synthesis?

Methodological Answer: Contradictions arise from differences in propellane purity and reaction setup. Mitigation strategies include:

  • Propellane stabilization : Use of hexane as a solvent and strict anaerobic conditions reduce polymerization .
  • In-line analytics : Real-time GC-MS monitoring identifies impurities (e.g., dimerized byproducts) for immediate correction .
  • Reproducibility protocols : Standardized quenching (e.g., NH₄Cl solution) and purification (silica gel chromatography) ensure consistent isolate purity (>98%) .

Q. What photochemical methods enable functionalization of this compound, and how are they applied?

Methodological Answer: Photochemical (4+2)-cycloadditions with alkenes/alkynes expand the compound’s utility:

  • Imine diradical intermediates : Irradiation at 390 nm (LED) generates diradicals for cycloaddition, yielding polysubstituted bicyclo[3.1.1]heptanes .
  • Reaction setup : Use of 4-nitrobenzaldehyde as a photo-auxiliary enhances imine stability, while phenolic inhibitors in commercial alkenes prevent premature polymerization .

Example Procedure:

Combine this compound (2.1 mmol), 2-formylbenzonitrile (1.9 mmol), and triethylamine (3 eq) in dichloromethane.

Irrigate with 390 nm LED light for 12 h under N₂.

Purify via flash chromatography (hexane/EtOAc) to isolate bicyclo[3.1.1]heptane-1-amine derivatives in 65–78% yield .

Q. How does the strain energy of the bicyclo[1.1.1]pentane core influence its reactivity in substitution reactions?

Methodological Answer: The high strain energy (~70 kcal/mol) drives unique reactivity:

  • Nucleophilic substitution : Bridgehead positions undergo rapid SN2 reactions with soft nucleophiles (e.g., azides, thiols) due to angle strain relief .
  • Radical stability : Strain facilitates radical intermediates in carboamination, enabling C–H functionalization without transition-metal catalysts .

Reactivity Comparison Table:

Reaction TypeConventional AminesBicyclo[1.1.1]pentane Derivatives
SN2 at bridgeheadNot feasiblek = 10³–10⁴ M⁻¹s⁻¹
Radical additionRequires initiatorsSpontaneous under mild light

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